![molecular formula C39H71Na2O8P B12944921 9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)
9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt typically involves multiple steps:
Esterification: Linoleic acid is esterified with an appropriate alcohol in the presence of an acid catalyst.
Phosphorylation: The ester is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions.
Sodium Salt Formation: The phosphorylated ester is neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety.
Reduction: Reduction reactions can target the ester and phosphonooxy groups.
Substitution: Nucleophilic substitution reactions can occur at the ester and phosphonooxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Products may include epoxides and hydroxylated derivatives.
Reduction: Reduced products include alcohols and alkanes.
Substitution: Substituted products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be used in the synthesis of polymers and surfactants.
Biology
Biochemical Studies: The compound can be used to study lipid metabolism and signaling pathways.
Drug Delivery: Its amphiphilic nature makes it suitable for drug delivery systems.
Medicine
Diagnostics: Used in the formulation of diagnostic agents for imaging.
Industry
Cosmetics: Used in formulations for skincare products due to its moisturizing properties.
Food Industry: Potential use as an emulsifier and stabilizer in food products.
Wirkmechanismus
The compound exerts its effects through interactions with cellular membranes and enzymes. The phosphonooxy group can mimic phosphate groups in biological systems, allowing it to participate in signaling pathways and enzymatic reactions. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: The parent compound, a polyunsaturated omega-6 fatty acid.
Phosphatidylcholine: A phospholipid with similar structural features.
Glycerophospholipids: A class of lipids that includes compounds with similar ester and phosphonooxy groups.
Uniqueness
The unique combination of linoleic acid, ester, and phosphonooxy groups in 9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt imparts distinct chemical and biological properties. Its amphiphilic nature and ability to participate in diverse chemical reactions make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C39H71Na2O8P |
|---|---|
Molekulargewicht |
744.9 g/mol |
IUPAC-Name |
disodium;[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h12,14,18,20,37H,3-11,13,15-17,19,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b14-12-,20-18-;;/t37-;;/m1../s1 |
InChI-Schlüssel |
SRPFZABXPNJWAG-ZDPVYSKNSA-L |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



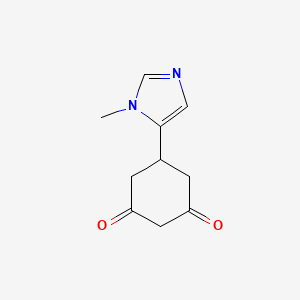
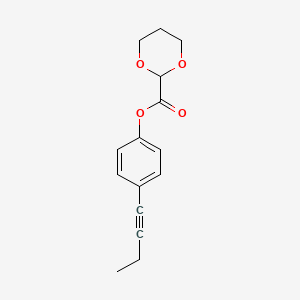
![3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12944843.png)
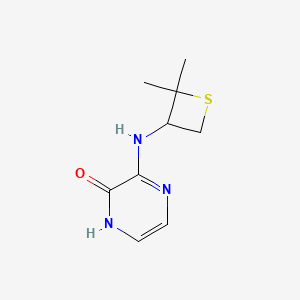

![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12944872.png)
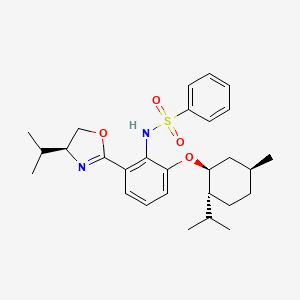
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)
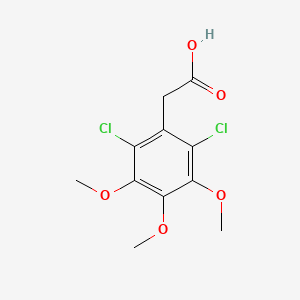


![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
